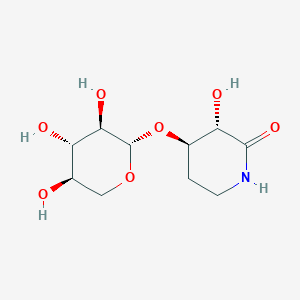
3-Hydroxy-4-(3,4,5-trihydroxy-tetrahydro-pyran-2-yloxy)-piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-(3,4,5-trihydroxy-tetrahydro-pyran-2-yloxy)-piperidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C10H17NO7 and its molecular weight is 263.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Hydroxy-4-(3,4,5-trihydroxy-tetrahydro-pyran-2-yloxy)-piperidin-2-one is a complex organic compound belonging to the class of piperidones and glycosides. Its unique structure suggests potential biological activities that warrant detailed investigation. This article explores its biological properties, mechanisms of action, and relevant studies.
- Chemical Formula : C₁₀H₁₇NO₇
- Molecular Weight : 263.2445 g/mol
- IUPAC Name : (3S,4R)-3-hydroxy-4-{[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy}piperidin-2-one
- CAS Number : 284045-95-0
Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. The presence of multiple hydroxyl groups in this compound is likely to contribute to its ability to scavenge free radicals and reduce oxidative stress.
Enzyme Inhibition
Molecular docking studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS). This inhibition could lead to reduced nitric oxide production, which is implicated in various inflammatory diseases .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Studies have shown that similar piperidine derivatives can modulate neurotransmitter systems and protect neuronal cells from apoptosis under oxidative stress conditions.
- Free Radical Scavenging : The hydroxyl groups in the compound can donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
- Enzyme Interaction : The compound may interact with active sites of enzymes like iNOS through hydrogen bonding and hydrophobic interactions, altering their activity and reducing inflammatory responses.
- Cell Signaling Modulation : It is hypothesized that the compound may influence G protein-coupled receptor (GPCR) signaling pathways, which are critical in various physiological processes including inflammation and neuroprotection .
Study 1: Antioxidant Activity
A study assessed the antioxidant capacity of various piperidine derivatives using DPPH radical scavenging assays. Results indicated that compounds with similar structural features to this compound exhibited significant scavenging activity compared to standard antioxidants.
Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that treatment with this compound reduced nitric oxide levels in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Propiedades
Número CAS |
284045-95-0 |
|---|---|
Fórmula molecular |
C10H17NO7 |
Peso molecular |
263.24 g/mol |
Nombre IUPAC |
(3S,4R)-3-hydroxy-4-[(2S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypiperidin-2-one |
InChI |
InChI=1S/C10H17NO7/c12-4-3-17-10(8(15)6(4)13)18-5-1-2-11-9(16)7(5)14/h4-8,10,12-15H,1-3H2,(H,11,16)/t4-,5-,6+,7+,8?,10+/m1/s1 |
Clave InChI |
BHZMHPRIYUPDCT-NPTBQUCTSA-N |
SMILES |
C1CNC(=O)C(C1OC2C(C(C(CO2)O)O)O)O |
SMILES isomérico |
C1CNC(=O)[C@H]([C@@H]1O[C@H]2C([C@H]([C@@H](CO2)O)O)O)O |
SMILES canónico |
C1CNC(=O)C(C1OC2C(C(C(CO2)O)O)O)O |
Sinónimos |
(3S,4R)-3-Hydroxy-4-(β-D-xylopyranosyloxy)-2-piperidinone; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















